molecular formula C13H15BrO B1522678 2-(4-Bromophenyl)ethyl cyclobutyl ketone CAS No. 898762-08-8

2-(4-Bromophenyl)ethyl cyclobutyl ketone

Cat. No. B1522678
CAS RN: 898762-08-8
M. Wt: 267.16 g/mol
InChI Key: ZBTBCQVOZNAYRD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C13H15BrO . It has a molecular weight of 267.16 g/mol. This compound is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)ethyl cyclobutyl ketone consists of a bromophenyl group (a benzene ring with a bromine atom), an ethyl group (a two-carbon chain), and a cyclobutyl ketone group (a four-membered ring with a ketone functional group) .

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenyl)ethyl cyclobutyl ketone: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its bromine atom can be used for further functionalization, making it a versatile building block for creating new chemical entities with potential therapeutic effects. In medicinal chemistry, this compound could be utilized to develop novel drugs with improved efficacy and reduced side effects .

Material Science

In the field of material science, 2-(4-Bromophenyl)ethyl cyclobutyl ketone can play a role in the synthesis of polymers and resins. The ketone functionality allows for cross-linking reactions, which are essential in forming complex polymer structures that could lead to new materials with unique mechanical and chemical properties .

Environmental Science

Environmental science research could benefit from the use of 2-(4-Bromophenyl)ethyl cyclobutyl ketone as a standard or reference material in analytical studies. Its well-defined structure and properties make it suitable for calibrating instruments and validating methodologies used in the detection and quantification of environmental pollutants .

Analytical Chemistry

In analytical chemistry, 2-(4-Bromophenyl)ethyl cyclobutyl ketone could be employed as a reagent or a reference compound in various chromatographic and spectroscopic techniques. Its characteristic absorption and emission spectra can help in the identification and analysis of similar organic compounds .

Biochemistry

Biochemists might explore the use of 2-(4-Bromophenyl)ethyl cyclobutyl ketone in enzyme-catalyzed reactions. The compound’s structure could be modified by enzymes, leading to insights into enzyme specificity and mechanism. It could also serve as a precursor for synthesizing biomimetic molecules that mimic natural biochemical processes .

Pharmaceutical Research

In pharmaceutical research, 2-(4-Bromophenyl)ethyl cyclobutyl ketone is a potential candidate for drug discovery. It could be incorporated into drug design projects aiming to create new active pharmaceutical ingredients. Its molecular framework allows for the introduction of various functional groups, which can lead to the discovery of new drug candidates with desired biological activities .

properties

IUPAC Name

3-(4-bromophenyl)-1-cyclobutylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBCQVOZNAYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268908
Record name 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethyl cyclobutyl ketone

CAS RN

898762-08-8
Record name 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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